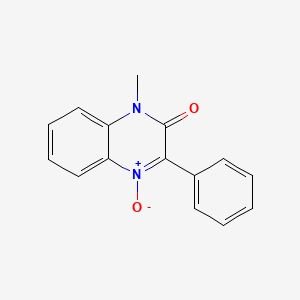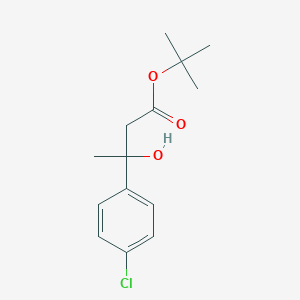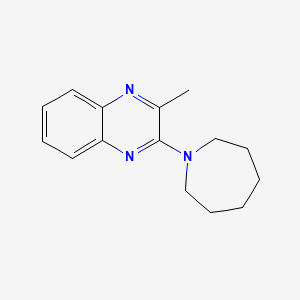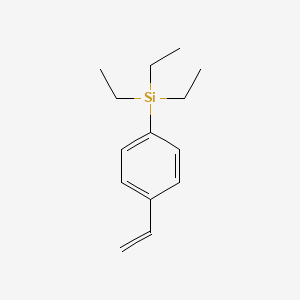
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide is a heterocyclic organic compound. Quinoxaline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a diketone, followed by oxidation.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amines.
科学研究应用
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of materials with specific properties.
作用机制
The mechanism of action of 1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar structure.
Phenylquinoxaline: A derivative with a phenyl group attached.
Quinoxaline N-oxides: Compounds with an N-oxide functional group.
Uniqueness
1-Methyl-3-phenylquinoxalin-2(1h)-one 4-oxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives.
属性
CAS 编号 |
1797-86-0 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1-methyl-4-oxido-3-phenylquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-16-12-9-5-6-10-13(12)17(19)14(15(16)18)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI 键 |
FZQXIFMMTFOWDW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=CC=C3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)






![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)




![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)

